tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate
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Overview
Description
tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate: is an organic compound with the molecular formula C13H20N2O3 It is a derivative of carbamate, featuring a tert-butyl group, a hydroxypropyl chain, and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridinyl derivative. One common method involves the use of tert-butyl carbamate and a pyridinyl alcohol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The pyridinyl ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Oxidation of the hydroxy group yields a ketone or aldehyde.
- Reduction of the pyridinyl ring results in a piperidine derivative.
- Substitution reactions can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against enzymes such as β-secretase and acetylcholinesterase, making it a candidate for studies related to neurodegenerative diseases .
Medicine: The compound’s inhibitory effects on specific enzymes suggest potential therapeutic applications in treating conditions like Alzheimer’s disease. Its ability to prevent amyloid beta peptide aggregation is of particular interest .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is crucial .
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate involves its interaction with specific molecular targets. For instance, as a β-secretase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and subsequent formation of amyloid beta peptides. Similarly, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, inhibiting the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in various synthetic applications.
tert-Butyl (3-hydroxypropyl)carbamate: Similar structure but lacks the pyridinyl moiety.
tert-Butyl (3-(piperazin-1-yl)propyl)carbamate: Contains a piperazine ring instead of a pyridinyl ring.
Uniqueness: tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate is unique due to the presence of both a hydroxypropyl chain and a pyridinyl moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H20N2O3 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-1-pyridin-2-ylpropyl)carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-11(7-9-16)10-6-4-5-8-14-10/h4-6,8,11,16H,7,9H2,1-3H3,(H,15,17) |
InChI Key |
CWNQLSSMFDDPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=N1 |
Origin of Product |
United States |
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